REACTION_CXSMILES
|
BrC1C=C(C=CC=1)C(NC(C1[N:15]=[N:14][C:13]([NH:16][C:17]2[CH:22]=[C:21](OC)[C:20](OC)=C(OC)C=2)=NC=1)C)=O.[NH2:32][CH:33]([C:35]1[N:40]=[N:39][C:38]([NH:41][C:42]2[CH:47]=[C:46]([O:48][CH3:49])[C:45]([O:50][CH3:51])=[C:44]([O:52][CH3:53])[CH:43]=2)=[N:37][CH:36]=1)[CH3:34].[Br:54][C:55]1[CH:59]=[CH:58][S:57][C:56]=1[C:60](O)=[O:61].C([N:65](CC)CC)C.[CH3:70][N:71]([CH3:74])[CH:72]=[O:73]>>[N:14]1([O:73][C:72]([N:37]([CH3:38])[CH3:36])=[N+:71]([CH3:74])[CH3:70])[C:13]2[N:16]=[CH:17][CH:22]=[CH:21][C:20]=2[N:65]=[N:15]1.[Br:54][C:55]1[CH:59]=[CH:58][S:57][C:56]=1[C:60]([NH:32][CH:33]([C:35]1[N:40]=[N:39][C:38]([NH:41][C:42]2[CH:43]=[C:44]([O:52][CH3:53])[C:45]([O:50][CH3:51])=[C:46]([O:48][CH3:49])[CH:47]=2)=[N:37][CH:36]=1)[CH3:34])=[O:61]
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
Intermediate 18
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)NC(C)C2=CN=C(N=N2)NC2=CC(=C(C(=C2)OC)OC)OC)C=CC1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.3 mmol | |
AMOUNT: MASS | 0.49 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC=C1)C(=O)NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |